

physicochemical properties of 2-chloro-N-1-naphthylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-N-1-naphthylacetamide

Cat. No.: B1581443

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-chloro-N-1-naphthylacetamide**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of **2-chloro-N-1-naphthylacetamide** (CAS No. 832-89-3). Recognizing the critical role these parameters play in drug discovery and development— influencing everything from formulation and bioavailability to metabolic stability and target engagement—this document synthesizes theoretical predictions with detailed, field-proven experimental protocols. While specific experimental data for this compound is sparse in publicly available literature, this guide empowers researchers by providing robust, self-validating methodologies for in-house determination. We delve into the causality behind experimental choices, ensuring that scientists can not only generate data but also understand its implications. The protocols provided for melting point, solubility, lipophilicity (logP), and ionization constant (pKa) are presented as self-contained, best-practice workflows, grounded in authoritative standards.

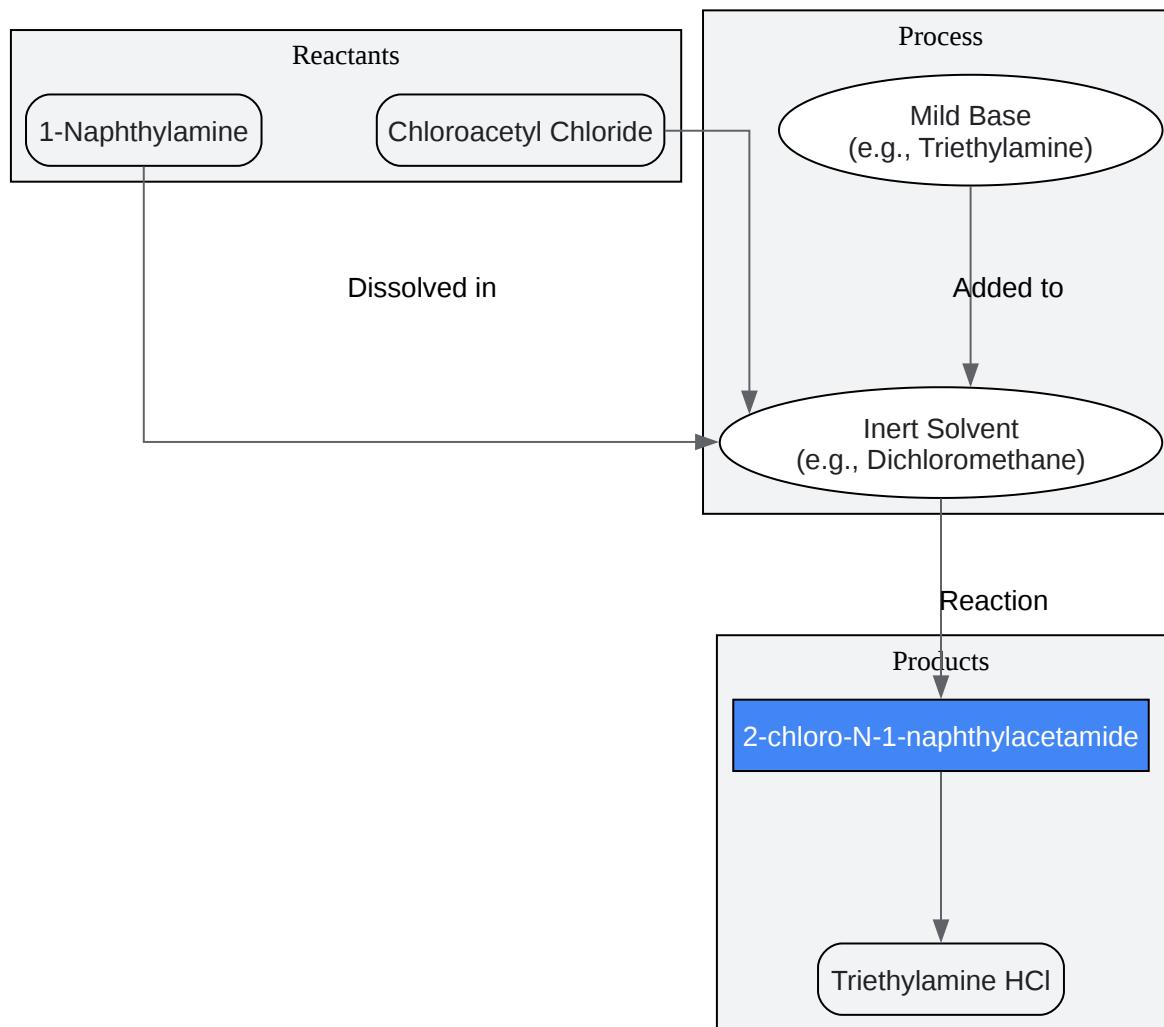
Introduction and Molecular Overview

2-chloro-N-1-naphthylacetamide is a synthetic organic compound featuring a naphthalene ring system linked to a chloroacetamide group. This structural motif is of interest in medicinal chemistry and materials science. The chloroacetyl group is a reactive handle for further

chemical modification, while the naphthalene moiety imparts significant hydrophobicity and potential for π - π stacking interactions, which are crucial for binding to biological targets.[\[1\]](#)[\[2\]](#) Understanding the fundamental physicochemical properties of this molecule is the foundational step in any research and development endeavor, from designing synthetic routes to predicting its behavior in biological systems.

This guide is structured to provide not just data points, but a logical framework for understanding and experimentally determining the key physicochemical characteristics of **2-chloro-N-1-naphthylacetamide**.

Molecular and Structural Data


A summary of the key identifiers and computed properties for **2-chloro-N-1-naphthylacetamide** is presented below.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
IUPAC Name	2-chloro-N-(naphthalen-1-yl)acetamide	[3]
CAS Number	832-89-3	[3] [4]
Molecular Formula	C ₁₂ H ₁₀ ClNO	[3] [4]
Molecular Weight	219.67 g/mol	[4]
Canonical SMILES	C1=CC=C2C(=C1)C=CC=C2N C(=O)CCI	[3]
InChI Key	CVRUANQADYCNLO- UHFFFAOYSA-N	[3]
Computed XLogP3	2.3	[3]
Topological Polar Surface Area	29.1 Å ²	[3]

Synthesis Pathway

The standard synthesis of **2-chloro-N-1-naphthylacetamide** is achieved via a nucleophilic acyl substitution. 1-Naphthylamine serves as the nucleophile, attacking the electrophilic

carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in an inert solvent, often in the presence of a mild base to neutralize the hydrochloric acid byproduct.[1][6]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-chloro-N-1-naphthylacetamide**.

Thermal Properties

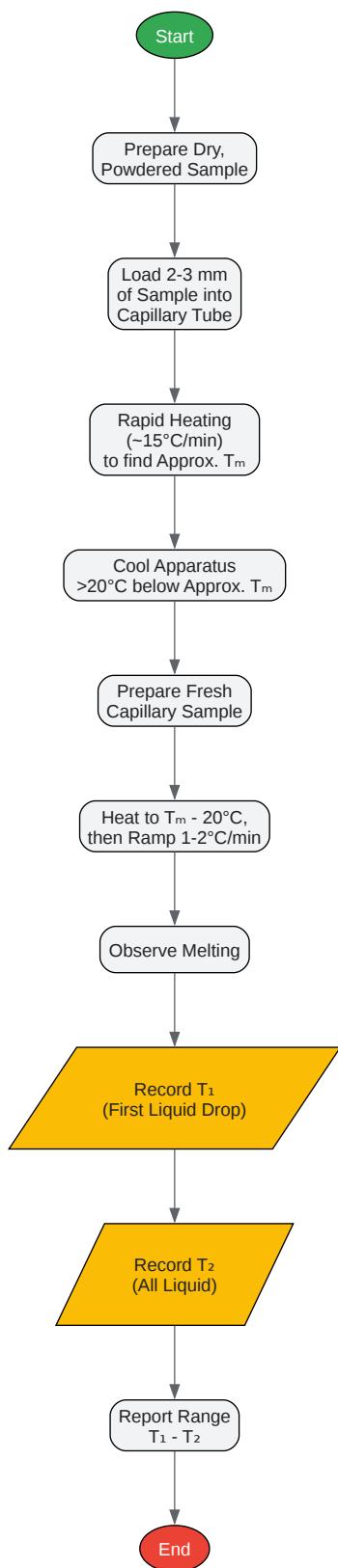
Melting Point (T_m)

Importance: The melting point is a fundamental physical property that provides a primary indication of a crystalline solid's purity. A sharp melting range (typically $< 2 \text{ }^\circ\text{C}$) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[\[7\]](#) It is a critical parameter for material characterization, quality control, and stability assessment.

Reported Values: A specific, experimentally determined melting point for **2-chloro-N-1-naphthylacetamide** is not readily available in the reviewed literature. However, data from structurally similar compounds can provide an estimate:

- 2-(1-Naphthyl)acetamide: 180-183 $^\circ\text{C}$ [\[8\]](#)
- 2-Chloro-N-phenylacetamide: 136-139 $^\circ\text{C}$ [\[9\]](#)

Based on these analogs, the melting point of the title compound is expected to be in a similar range, likely between 140 $^\circ\text{C}$ and 180 $^\circ\text{C}$.


Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.[\[10\]](#) [\[11\]](#)

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently crush the crystals on a watch glass using a spatula.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
- **Sample Packing:** Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The final packed sample height should be no more than 2-3 mm.[\[7\]](#)
- **Initial Rapid Determination:**

- Insert the packed capillary into the heating block of the apparatus.
- Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.
- Record the temperature at which melting is first observed.
- Accurate Determination:
 - Allow the apparatus to cool significantly below the approximate melting point.
 - Use a fresh, newly packed capillary tube.
 - Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the previously observed melting point.
 - Once this temperature is reached, adjust the heating rate to a slow 1-2 °C/minute. This slow ramp rate is critical for thermal equilibrium and an accurate reading.
 - Record T_1 : The temperature at which the first drop of liquid appears.
 - Record T_2 : The temperature at which the last solid crystal completely liquefies.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range should be narrow. Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Boiling Point (T_e)

For a crystalline solid like **2-chloro-N-1-naphthylacetamide**, the boiling point is of less practical importance than the melting point, as it will likely decompose at the high temperatures required for boiling under atmospheric pressure. The boiling point of the related compound 2-(1-Naphthyl)acetamide has been reported as approximately 420.6 °C at 760 mmHg, though this may also be an extrapolated value.[8]

Solution Properties

Solubility

Importance: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate, absorption, and bioavailability. Poor solubility is a primary reason for the failure of promising drug candidates. Solubility in various organic solvents is also critical for synthesis, purification, and formulation processes.[5]

Predicted Solubility: Based on its structure—a large, hydrophobic naphthalene core and a polar amide group—**2-chloro-N-1-naphthylacetamide** is predicted to be poorly soluble in water and significantly more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[12]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent, providing a definitive value for saturation.[13][14]

Methodology:

- **Sample Preparation:** Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.
- **Equilibration:** Seal the vials tightly. Place them in a shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium.

For crystalline compounds, this can take 24 to 72 hours.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For aqueous samples, centrifugation (e.g., 15 minutes at 14,000 rpm) is highly recommended to pellet all suspended microcrystals.
- Sampling: Carefully withdraw a known volume of the clear supernatant from the top of the solution. Be extremely careful not to disturb the solid pellet at the bottom.
- Dilution and Analysis:
 - Dilute the supernatant with a suitable solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV).
 - Prepare a set of calibration standards of the compound with known concentrations.
 - Analyze the standards and the diluted sample using the validated analytical method.
- Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a compound for a non-polar (lipid-like) environment versus a polar (aqueous) one, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (logP).^[15] For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly 7.4) is more physiologically relevant.

Predicted Value: The computed XLogP3 for **2-chloro-N-1-naphthylacetamide** is 2.3.^[3] This value suggests that the compound has a moderate degree of lipophilicity and is likely to be membrane-permeable.

Experimental Protocol: Shake-Flask Method for logD_{7.4} Determination

This is the "gold standard" method for determining lipophilicity, directly measuring the partitioning of the compound between two immiscible phases.[4][16]

Methodology:

- Phase Preparation:
 - Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4).
 - Pre-saturate PBS (pH 7.4) with n-octanol.
 - Allow the phases to separate completely before use. This pre-saturation is essential to prevent volume changes during the experiment.
- Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
- Partitioning:
 - In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted based on the expected logD (e.g., 1:1 for logD near 0, 2:1 or 5:1 octanol:PBS for expected positive logD).
 - Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid solubility issues in either phase.
- Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature (25 °C) to allow for complete partitioning.
- Phase Separation: Centrifuge the vial (e.g., 15 minutes at 3,000 rpm) to ensure a clean and complete separation of the octanol and aqueous layers.
- Sampling and Analysis:
 - Carefully withdraw a known volume from both the upper octanol phase and the lower aqueous phase.

- Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV. It may be necessary to dilute the octanol phase sample.
- Calculation:
 - The distribution coefficient D is the ratio of the concentrations: $D = C_{\text{oct}} / C_{\text{aq}}$.
 - The final value is expressed as the logarithm: $\log D = \log_{10}(D)$.

Ionization Constant (pKa)

Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It governs a molecule's charge state at a given pH, which profoundly affects its solubility, lipophilicity, receptor binding, and membrane transport.[\[17\]](#)

Predicted Ionization: **2-chloro-N-1-naphthylacetamide** has an amide functional group. The lone pair on the amide nitrogen is delocalized into the carbonyl group, making it a very weak base (protonation on the oxygen is highly unfavorable). The N-H proton is very weakly acidic, with a pKa typically estimated to be around 17-18, meaning it will be neutral under all physiological and most experimental conditions. Therefore, for this compound, $\log P \approx \log D$ across the entire physiological pH range.

Experimental Protocol: Potentiometric Titration for pKa Determination

While not expected to show significant ionization in the typical pH range, this protocol describes the standard method for confirming the absence of a pKa between pH 2 and 12.[\[3\]\[6\]](#)

Methodology:

- System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.
- Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) is often required.[\[18\]](#) A supporting electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[\[3\]](#)

- Titration:
 - Place the sample solution in a jacketed beaker maintained at a constant temperature.
 - Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.
 - Begin titrating by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate from high to low pH, or 0.1 M NaOH to titrate from low to high pH).
 - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - The pKa is determined from the inflection point of this curve. More accurately, it is found at the half-equivalence point.
 - If no clear inflection point is observed between pH 2 and 12, it confirms that the compound does not have an ionizable group in this range.

Spectral Properties

Spectral data is essential for structural confirmation and identification.[3]

- ¹H NMR: Expected signals would include aromatic protons from the naphthalene ring (likely complex multiplets between 7.0-8.5 ppm), a singlet for the -CH₂Cl group (likely around 4.0-4.5 ppm), and a broad singlet for the amide N-H proton (likely > 8.5 ppm).
- ¹³C NMR: Aromatic carbons would appear in the 110-140 ppm range. The carbonyl carbon (C=O) would be a distinct signal downfield, typically around 165-170 ppm. The -CH₂Cl carbon would appear around 40-50 ppm.
- IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), the amide I band (C=O stretch, strong, ~1670 cm⁻¹), the amide II band (N-H bend, ~1540 cm⁻¹), and a C-Cl stretch (around 700-800 cm⁻¹).

- Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak $[M]^+$ at m/z 219. A characteristic isotopic pattern for one chlorine atom ($[M+2]^+$ peak at m/z 221 with $\sim 1/3$ the intensity of the M^+ peak) would be expected. A prominent fragment ion at m/z 143, corresponding to the naphthylamine cation, is also highly likely.[3]

Safety and Handling

2-chloro-N-1-naphthylacetamide is classified as an irritant.[19] Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.astm.org [store.astm.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. 2-(1-Naphthyl)acetamide | CAS#:86-86-2 | Chemsoc [chemsoc.com]
- 9. 2-Chloro-N-(1-naphthyl)acetamide | C12H10ClNO | CID 227313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-chloro-N-1-naphthylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581443#physicochemical-properties-of-2-chloro-n-1-naphthylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com